Cas no 67365-50-8 (Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-)

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-, is a substituted aromatic aldehyde characterized by its distinct functional groups, including dichloro, methoxy, and methyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, such as pharmaceuticals, agrochemicals, or specialty chemicals. The electron-withdrawing chloro groups and electron-donating methoxy group contribute to its unique reactivity profile, enabling selective transformations. Its structural features may also influence solubility and stability, making it suitable for specific applications requiring controlled reactivity. Further studies may explore its utility in cross-coupling reactions or as a precursor for heterocyclic synthesis.
Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- structure
67365-50-8 structure
Product name:Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-
CAS No:67365-50-8
MF:C9H8O2Cl2
Molecular Weight:219.065
CID:4130418
PubChem ID:23462578

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-
    • 67365-50-8
    • 3,5-dichloro-4-methoxy-2-methylbenzaldehyde
    • MFCD34771522
    • SCHEMBL11330008
    • インチ: InChI=1S/C9H8Cl2O2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3
    • InChIKey: QDGKGCUPKILEOO-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 217.9901349Da
  • 同位素质量: 217.9901349Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 3

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB611844-250mg
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; .
67365-50-8
250mg
€355.80 2024-07-19
abcr
AB611844-1g
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; .
67365-50-8
1g
€659.60 2024-07-19
abcr
AB611844-5g
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; .
67365-50-8
5g
€2218.40 2024-07-19

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 関連文献

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-に関する追加情報

Recent Advances in the Study of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) and Its Applications in Chemical Biology and Medicine

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) is a chlorinated and methoxylated benzaldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules and has been explored for its pharmacological properties. Recent studies have focused on its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

One of the key areas of investigation has been the compound's antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a scaffold for developing new antibiotics.

In addition to its antimicrobial properties, recent research has explored the anticancer potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, making them promising candidates for further development as chemotherapeutic agents.

The synthetic utility of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- has also been a focus of recent research. A 2024 paper in Organic Letters detailed an efficient, one-pot synthesis method for this compound, which significantly improved yield and reduced production costs compared to traditional methods. This advancement is particularly important for scaling up production for pharmaceutical applications.

From a structural perspective, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2023) revealed that the chlorine and methoxy substituents play crucial roles in binding to target proteins, explaining the compound's biological activity and guiding the design of more potent derivatives.

Looking forward, researchers are particularly interested in exploring the compound's potential in drug combination therapies and its application in targeted drug delivery systems. The unique chemical properties of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- make it an attractive candidate for conjugation with nanoparticles or other drug carriers, as suggested by preliminary studies in the field of nanomedicine.

In conclusion, recent research on Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) has demonstrated its significant potential in multiple areas of pharmaceutical development. Its dual antimicrobial and anticancer activities, coupled with improved synthetic accessibility, position this compound as a valuable scaffold for future drug discovery efforts. Continued research is expected to further elucidate its mechanism of action and expand its therapeutic applications.

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